molecular formula C19H13F2N3O2S B2598555 N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide CAS No. 865183-02-4

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide

Cat. No.: B2598555
CAS No.: 865183-02-4
M. Wt: 385.39
InChI Key: SKBBYLDQCBMIFG-NMWGTECJSA-N
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Description

This compound features a benzothiazole core substituted at position 6 with an acetamido group and at position 3 with a propargyl (prop-2-yn-1-yl) moiety. The 2,6-difluorobenzamide group is conjugated to the benzothiazol-2-ylidene scaffold via a Z-configuration imine bond. The structural uniqueness lies in its hybrid heterocyclic system, combining a benzothiazole ring with propargyl and fluorinated aromatic substituents.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S/c1-3-9-24-15-8-7-12(22-11(2)25)10-16(15)27-19(24)23-18(26)17-13(20)5-4-6-14(17)21/h1,4-8,10H,9H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBBYLDQCBMIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Acetamido Group: The benzothiazole intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Alkylation with Prop-2-yn-1-yl Group: The acetamido-substituted benzothiazole is further alkylated using propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Difluorobenzamide Moiety: Finally, the difluorobenzamide group is introduced through a coupling reaction with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound's structure, which incorporates a benzothiazole moiety, suggests potential biological activity. Benzothiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Research has indicated that derivatives of benzothiazole exhibit significant biological activity against various diseases.

Anticancer Activity

Recent studies have shown that compounds similar to N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide demonstrate promising anticancer properties. For instance, a series of benzothiazole derivatives were evaluated for their antiproliferative effects against human cancer cell lines. These studies revealed that certain derivatives effectively inhibited cell growth and induced apoptosis in cancer cells .

Antimicrobial Properties

The compound may also possess antimicrobial properties. Benzothiazole derivatives have been tested for their efficacy against various bacterial and fungal strains. The incorporation of the acetamido and difluorobenzamide groups could enhance the compound's interaction with microbial targets, leading to increased potency .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. SAR studies have indicated that modifications at specific positions on the benzothiazole ring can significantly influence the compound's biological activity.

Modification Effect on Activity
Acetamido groupEnhances solubility and bioavailability
Difluoro substitutionIncreases binding affinity to target proteins
Propynyl side chainPotentially increases lipophilicity and membrane penetration

Case Studies

Several case studies highlight the compound's potential applications:

Anticancer Research

In vitro studies involving cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) demonstrated that compounds related to N-[(2Z)-6-acetamido-3-(prop-2-yn-1-y)-2,3-dihydrobenzothiazol] showed IC50 values in the micromolar range. These findings suggest that further development could lead to effective anticancer agents .

Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The target compound’s benzothiazole derivatives share commonalities with patented analogs in EP 3 348 550A1 , which describe compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide. Key differences include:

  • Position 6 Substituent: The target compound has an acetamido group (–NHCOCH3), whereas patent analogs feature a trifluoromethyl (–CF3).
  • Propargyl vs. Methoxy/Phenyl : The propargyl substituent (C≡CH2) at position 3 in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., CuAAC reactions), unlike methoxy or phenyl groups in patent compounds .

Functional Group Contributions

  • This contrasts with nitro (–NO2) or methoxy (–OCH3) substituents in compounds like 6b and 6c from , which exhibit distinct electronic and steric profiles .
  • Benzothiazole vs. Triazole-Naphthalene Hybrids : Compounds in (e.g., 6a–m ) incorporate a triazole ring and naphthalene system, diverging from the benzothiazole core. The benzothiazole’s sulfur atom and planar structure may confer improved π-π stacking interactions compared to triazole derivatives .

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Position 6 Substituent Key Functional Groups Notable Properties
Target Compound Benzothiazol-2-ylidene Acetamido 2,6-Difluorobenzamide, Propargyl Potential H-bonding, EWG effects
EP 3 348 550A1 Derivatives Benzothiazole Trifluoromethyl Methoxyphenyl/Trimethoxyphenyl Hydrophobic, moderate solubility
6b () Triazole-Naphthalene N/A 2-Nitrophenyl, Naphthalene-OCH2 Nitro group (strong EWG)

Spectroscopic and Physicochemical Data

  • IR Spectroscopy : The target compound’s acetamido group would show C=O stretches near 1670–1680 cm⁻¹, comparable to 6a–m in (1671–1682 cm⁻¹) . Fluorine atoms in the benzamide may reduce C=O stretching frequency slightly due to inductive effects.
  • NMR Analysis : The 2,6-difluorobenzamide’s aromatic protons would appear as a triplet (J ≈ 8–10 Hz) in ¹H NMR, distinct from the singlet for trifluoromethyl groups in patent compounds or multiplet patterns in nitro-substituted analogs like 6b .

Biological Activity

N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a compound that belongs to the benzothiazole family, which has gained attention due to its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzothiazole ring system, which is known for its ability to interact with various biological targets. The presence of difluorobenzamide enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties, including:

  • Antimicrobial Activity : Several studies have reported that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the target compound have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that these compounds induce apoptosis in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Activity

A study evaluating the antimicrobial properties of benzothiazole derivatives found that certain modifications led to enhanced activity against a range of pathogens. The target compound's structural features may contribute to its effectiveness against resistant bacterial strains .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus25 µg/mL
Compound BE. coli30 µg/mL
N-[(2Z)...]Klebsiella pneumoniaeTBD

Antitumor Activity

Research has shown that benzothiazole derivatives can significantly inhibit cell growth in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)6.26 ± 0.33Induction of apoptosis
SK-Hep-1 (Liver)20.46 ± 8.63Cell cycle arrest
NUGC-3 (Gastric)TBDInhibition of proliferation

The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

  • Anticancer Activity : A series of experiments conducted on human tumor cell lines revealed that derivatives similar to N-[(2Z)-6-acetamido...] exhibited potent antitumor effects, particularly through mechanisms involving DNA binding and apoptosis induction .
  • Resistance Mechanisms : Another study explored how modifications in benzothiazole structures could overcome resistance in bacterial strains, suggesting that the target compound might be effective against multi-drug resistant pathogens .

Q & A

Basic: What are the optimal synthetic routes for preparing this benzothiazole-derived compound?

Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors. For example, copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in a 3:1 t-BuOH:H₂O solvent system) enables efficient triazole formation, as demonstrated in analogous benzothiazole syntheses . Key steps include:

  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2).
  • Recrystallization in ethanol to purify the product.
  • Confirming regioselectivity using IR (C=O stretch ~1670 cm⁻¹) and NMR (characteristic triazole proton signals at δ ~8.3 ppm) .

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:
Characterization involves:

  • IR spectroscopy : Identification of amide C=O (~1670 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and NH stretches (~3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., prop-2-yn-1-yl protons at δ ~2.6–3.0 ppm) and aromatic coupling patterns .
  • HRMS : Verification of molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) provides unambiguous confirmation of stereochemistry and hydrogen bonding. For example:

  • Space group determination (e.g., triclinic P1) and H-bonded dimer formation (N–H⋯N interactions) .
  • Validation with PLATON or CIF-check tools to detect outliers (e.g., bond lengths, angles) .
  • Interpretation of non-classical interactions (e.g., C–H⋯O, S⋯S contacts) influencing crystal packing .

Advanced: How should contradictory data between spectroscopic and crystallographic results be addressed?

Methodological Answer:
Contradictions often arise from dynamic vs. static structural features:

  • Dynamic effects in solution : Conformational flexibility (e.g., prop-2-yn-1-yl rotation) may broaden NMR signals, while crystallography captures a single conformation. Compare NMR data in DMSO-d₆ vs. solid-state IR .
  • Hydrogen bonding : Solution-phase H-bonding (e.g., NH⋯O) may differ from crystal structures. Use variable-temperature NMR or DFT calculations to model equilibria .

Advanced: What strategies optimize reaction yields given steric hindrance from the prop-2-yn-1-yl group?

Methodological Answer:

  • Design of Experiments (DoE) : Statistically optimize solvent polarity (e.g., t-BuOH:H₂O ratio) and catalyst loading (Cu(OAc)₂ at 10 mol%) to balance steric effects and reactivity .
  • Microwave-assisted synthesis : Accelerate cycloaddition under controlled temperature to mitigate steric slowdown .
  • Protecting groups : Temporarily shield the alkyne with TMS, then deprotect post-cycloaddition .

Advanced: How are non-covalent interactions (e.g., S⋯S contacts) influencing conformation analyzed?

Methodological Answer:

  • X-ray topology analysis : Identify S⋯S interactions (distance ~3.6 Å) and quantify their contribution to lattice energy using Hirshfeld surfaces .
  • DFT calculations : Compare optimized gas-phase geometries with crystallographic data to assess packing forces.
  • Thermal ellipsoid plots (ORTEP) : Visualize anisotropic displacement parameters to evaluate rigidity of the benzothiazole core .

Advanced: What methods validate the compound’s bioactivity hypotheses in silico?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the benzothiazole core’s π-π stacking and hydrogen-bonding potential .
  • QSAR modeling : Correlate substituent electronegativity (e.g., difluorobenzamide) with activity using descriptors like Hammett constants .

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